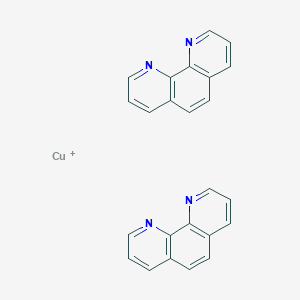

Bis(1,10-phenanthroline)copper(1+) ion

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17378-82-4 |

|---|---|

Molecular Formula |

C24H16CuN4+ |

Molecular Weight |

424 g/mol |

IUPAC Name |

copper(1+);1,10-phenanthroline |

InChI |

InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+1 |

InChI Key |

ZEADRBDFSWYVGV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |

Other CAS No. |

17378-82-4 |

Synonyms |

1,10-phenanthroline cuprous complex bis(1,10-phenanthroline)copper(1+) ion bis(1,10-phenanthroline)copper(1+) ion, nitrate Cu(1)(ophen)2 |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Design Principles

General Synthetic Routes for Bis(1,10-phenanthroline)copper(I) Complexes

The assembly of the bis(1,10-phenanthroline)copper(I) cation, often denoted as [Cu(phen)₂]⁺, can be achieved through several synthetic strategies, each offering distinct advantages in terms of reaction conditions, purity, and scalability.

Direct Synthesis Approaches

Direct synthesis represents the most straightforward method for the preparation of bis(1,10-phenanthroline)copper(I) complexes. This approach involves the direct reaction of a copper(I) salt with two equivalents of the 1,10-phenanthroline (B135089) ligand or its derivatives in a suitable solvent. A common precursor for the copper(I) ion is tetrakis(acetonitrile)copper(I) hexafluorophosphate, [Cu(CH₃CN)₄]PF₆. The acetonitrile ligands in this precursor are labile and are readily displaced by the chelating phenanthroline ligands.

A typical procedure involves dissolving the copper(I) source and the phenanthroline-type ligand in a degassed solvent, such as dichloromethane (DCM), at room temperature. The reaction is often carried out under an inert atmosphere to prevent the oxidation of the copper(I) center to the more stable copper(II) state. The formation of the desired complex is usually instantaneous, signaled by a distinct color change. For instance, the reaction of [Cu(CH₃CN)₄]PF₆ with 1,10-phenanthroline yields the bis(1,10-phenanthroline)copper(I) hexafluorophosphate complex, which can be isolated and characterized. nih.gov

Another direct synthesis approach involves the in-situ reduction of a copper(II) salt in the presence of the phenanthroline ligand. However, this method requires careful control of the reducing agent and reaction conditions to avoid the formation of undesired byproducts. A direct synthesis of bis(2,9-dimethyl-1,10-phenanthroline)copper(I) has been reported by heating copper powder with the ligand and an ammonium salt in a suitable solvent. nih.gov

| Copper(I) Source | Ligand | Solvent | Key Conditions | Reference |

| [Cu(CH₃CN)₄]PF₆ | 1,10-phenanthroline | Dichloromethane | Inert atmosphere, Room temp. | nih.gov |

| [Cu(CH₃CN)₄]PF₆ | 2-Amino-1,10-phenanthroline | Dichloromethane | Inert atmosphere, Room temp. | nih.gov |

| [Cu(CH₃CN)₄]PF₆ | 2-Acetamido-1,10-phenanthroline | Dichloromethane | Inert atmosphere, Room temp. | nih.gov |

| Copper powder | 2,9-dimethyl-1,10-phenanthroline | DMF | Heating (333–343 K) | nih.gov |

Hydrothermal Synthesis Methods

Hydrothermal synthesis offers a valuable route for the preparation of crystalline coordination complexes, including those of copper(I) with phenanthroline ligands. This method involves carrying out the synthesis in a sealed vessel, typically an autoclave, at elevated temperatures and pressures. The use of water or other solvents under these conditions can facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

While the direct hydrothermal synthesis of the simple bis(1,10-phenanthroline)copper(I) ion is not extensively documented, a related mixed-valent copper complex, [Cu(I)Cu(II)(Ophen)₂Cl]·H₂O (where HOphen = 2-hydroxy-1,10-phenanthroline), has been successfully synthesized using this technique. jlu.edu.cn This demonstrates the potential of hydrothermal methods in accessing novel copper-phenanthroline architectures. The conditions for such syntheses, including temperature, pressure, and the presence of co-ligands or counter-ions, can significantly influence the final product's structure and dimensionality.

Ligand Exchange and Complexation Reactions

Ligand exchange reactions provide a versatile pathway to bis(1,10-phenanthroline)copper(I) complexes, particularly for the synthesis of heteroleptic complexes containing two different diimine ligands. However, the principles can be extended to the formation of homoleptic complexes. This method is especially useful when direct synthesis is challenging due to the properties of the desired ligands.

A notable strategy in this context is the "HETPHEN" concept, which leverages steric hindrance to control the coordination of ligands in a stepwise manner. In this approach, a sterically demanding phenanthroline ligand is first coordinated to the copper(I) center, forming an intermediate complex with labile ligands, such as acetonitrile. The steric bulk of the first ligand prevents the formation of the homoleptic bis-complex. Subsequently, a second, less-hindered diimine ligand is introduced, which displaces the labile ligands to form the final heteroleptic complex. While designed for heteroleptic systems, this stepwise approach underscores the principles of ligand exchange in forming stable copper(I) phenanthroline complexes. eco-vector.com

Design and Synthesis of Substituted 1,10-Phenanthroline Ligands

The properties of the bis(1,10-phenanthroline)copper(I) ion can be systematically tuned by introducing substituents onto the phenanthroline backbone. The design and synthesis of these modified ligands are therefore crucial for developing functional copper complexes.

Influence of Ligand Substituents on Coordination Properties

The introduction of substituents at various positions on the 1,10-phenanthroline ring can exert profound steric and electronic effects on the resulting copper(I) complex.

Steric Effects: Bulky substituents, particularly at the 2- and 9-positions (alpha to the nitrogen atoms), play a critical role in controlling the coordination geometry and stability of the complex. The preferred coordination geometry for Cu(I) is tetrahedral. Upon photoexcitation, a metal-to-ligand charge transfer (MLCT) can occur, transiently forming a Cu(II) center which favors a square planar geometry. This geometric rearrangement can lead to rapid non-radiative decay and quenching of the excited state. Bulky groups at the 2,9-positions sterically hinder this flattening, thereby increasing the lifetime and quantum yield of the excited state. nih.gov For example, complexes with 2,9-di-n-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline exhibit significantly longer excited-state lifetimes compared to those with less bulky substituents. nih.gov

Electronic Effects: The electronic nature of the substituents also influences the properties of the copper(I) complex. Electron-donating groups, such as methyl or amino groups, increase the electron density on the phenanthroline ligand and, consequently, on the copper center. This can affect the redox potential of the Cu(I)/Cu(II) couple and the energy of the MLCT transition. Conversely, electron-withdrawing groups, such as halogens or nitro groups, decrease the electron density. For instance, fluorinated phenanthroline ligands have been shown to alter the electronic properties of the corresponding copper complexes. nih.gov The rate of oxidation of bis(phenanthroline)copper(I) complexes has been shown to correlate with the acid dissociation constants of the ligands, indicating a direct electronic influence on the reactivity of the metal center.

| Substituent Position | Type of Substituent | Influence on Coordination Properties |

| 2,9-positions | Bulky alkyl or aryl groups | Hinders flattening to square planar geometry in the excited state, increasing excited-state lifetime and quantum yield. nih.gov |

| 3,8-positions | Methyl groups | Can enhance the protective effect of bulky groups at the 2,9-positions. nih.gov |

| 5-position | Chloro or Methyl groups | Affects the rate of oxidation of the Cu(I) complex, demonstrating electronic effects. |

| 5,6-positions | Methyl groups | Increases the rate of oxidation compared to the unsubstituted phenanthroline complex. |

| General | Fluorinated groups | Alters the electronic properties and redox potential of the complex. nih.gov |

Synthesis of Specific Phenanthroline Derivatives for Functionalization

A variety of synthetic methods have been developed to introduce functional groups onto the 1,10-phenanthroline scaffold, enabling the creation of tailored ligands for specific applications.

One of the most versatile methods for synthesizing substituted phenanthrolines is the Friedländer annulation . This reaction involves the condensation of a 2-aminobenzaldehyde or a related derivative with a compound containing a methylene group alpha to a carbonyl group. For the synthesis of phenanthrolines, 8-amino-7-quinolinecarbaldehyde is a key synthon, which can be condensed with various ketones or aldehydes to yield substituted phenanthrolines. acs.orgacs.orgnih.gov This method allows for the introduction of a wide range of substituents, including chiral alkyl groups, by using appropriate chiral starting materials. acs.org

Another powerful technique for functionalizing the phenanthroline core is through nucleophilic attack by organolithium reagents . This approach is particularly effective for introducing substituents at the 2- and 9-positions. For example, the reaction of 1,10-phenanthroline with tert-butyllithium, followed by rearomatization with an oxidizing agent like manganese dioxide (MnO₂), can yield 2-tert-butyl-1,10-phenanthroline. This monosubstituted product can then be subjected to a second nucleophilic attack with a different organolithium reagent to create unsymmetrically substituted phenanthrolines. nih.gov

The synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives can also be achieved through the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to the corresponding dialdehyde or dicarboxylic acid, which can then be further functionalized. researchgate.net These methods provide a toolbox for chemists to design and synthesize a vast array of phenanthroline ligands with specific steric and electronic properties, which in turn allows for the precise control over the characteristics of the resulting bis(1,10-phenanthroline)copper(I) ions.

Optimization of Synthetic Pathways and Reaction Conditions

The successful synthesis of Bis(1,10-phenanthroline)copper(1+) ion, [Cu(phen)₂]⁺, and its derivatives is highly dependent on the careful optimization of synthetic pathways and reaction conditions. Researchers have investigated various parameters to maximize yield, ensure purity, and enhance the stability of the final complex. Key areas of optimization include the choice of solvent, control of stoichiometry, and adjustment of temperature and reaction time.

Influence of Solvents

The solvent plays a critical role in the synthesis of copper(I) phenanthroline complexes, influencing both the stability of the reactants and the solubility of the product. Solvents like acetonitrile are not merely inert media; they can coordinate with the copper(I) center. rsc.orgmdpi.com For instance, in the synthesis of heteroleptic copper(I) complexes, an intermediate is often formed where a copper(I) ion is coordinated to one phenanthroline ligand and two labile solvent molecules, typically acetonitrile. researchgate.net These solvent molecules are subsequently displaced by the second ligand. researchgate.net

The choice of solvent also affects the excited-state dynamics and stability of the resulting complex. rsc.org Dichloromethane (DCM) is another commonly used solvent, particularly for assembling the final complex at room temperature from the ligand and a copper(I) source like copper(I) tetrakis(acetonitrile) hexafluorophosphate. acs.org The optimization of purification often involves selecting a solvent in which the desired complex is sparingly soluble, allowing for precipitation while impurities remain in solution. For example, in some syntheses, the addition of water or diethyl ether to the reaction mixture facilitates the complete precipitation of the product. nih.govrsc.org

Stoichiometry and Reaction Control

The molar ratio of the copper(I) source to the 1,10-phenanthroline ligand is a fundamental parameter to control. A typical synthesis involves reacting a copper(I) salt with two equivalents of the phenanthroline ligand. acs.org However, changing the molar ratio can lead to different products. For instance, in related syntheses, altering the Cu(II):phen:ligand ratio from 1:2:1 to 1:1:1 resulted in insoluble products. nih.gov

The method of reagent addition is also crucial for minimizing the formation of unwanted byproducts. In syntheses involving sterically demanding substituted phenanthrolines, slow and careful addition of reagents over an extended period (e.g., 20 minutes) can limit the formation of undesired bis-substituted ligands. acs.org

Temperature and Reaction Time

Many syntheses of [Cu(phen)₂]⁺ and its derivatives can be efficiently carried out at room temperature. acs.org However, temperature can be a key variable to optimize, especially for more complex reactions. In the synthesis of related copper complexes for catalytic applications, elevating the temperature to around 65 °C significantly reduced the required reaction time from days to hours, thereby improving the yield. acs.org For specific ligands, reactions may require heating under reflux for extended periods (e.g., 24 hours) to ensure completion. acs.org The optimization of reaction time is a trade-off between ensuring complete conversion and preventing potential degradation of the product or the formation of side products.

Atmosphere and Reagent Selection

Given that the central metal ion is copper(I), which is susceptible to oxidation to copper(II), it is often critical to conduct the synthesis under an inert atmosphere. This is typically achieved by using degassed solvents and running the reaction under nitrogen or argon. acs.org

The choice of the starting copper(I) salt and its counter-ion can also influence the reaction. Commonly used precursors include copper(I) tetrakis(acetonitrile) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆) and copper(I) tetrafluoroborate (CuBF₄). acs.orgeco-vector.comacs.org The counter-ion (e.g., PF₆⁻, BF₄⁻, ClO₄⁻) can affect the solubility and crystallinity of the final product.

The table below summarizes the impact of various reaction conditions on the synthesis of Bis(1,10-phenanthroline)copper(1+) ion and related complexes.

| Parameter | Condition | Effect on Synthesis | Research Findings |

| Solvent | Acetonitrile (MeCN) | Acts as a labile, coordinating ligand; influences complex stability. rsc.orgmdpi.comresearchgate.net | Often used to form intermediate complexes where MeCN is later displaced. researchgate.net |

| Dichloromethane (DCM) | Common solvent for complex assembly at room temperature. acs.org | Used for synthesizing sterically hindered phenanthroline complexes. acs.orgnih.gov | |

| Water / Diethyl Ether | Used as anti-solvents for product precipitation. nih.govrsc.org | Addition induces precipitation, aiding in the isolation of the pure complex. nih.govrsc.org | |

| Stoichiometry | Cu(I) : Ligand Ratio | Typically 1:2 for homoleptic [Cu(phen)₂]⁺ complexes. acs.org | Deviation from the optimal ratio can lead to insoluble or different products. nih.gov |

| Temperature | Room Temperature | Sufficient for many standard syntheses. acs.org | Effective for the assembly of [Cu(L)₂]⁺ from the ligand and Cu(I) salt. acs.org |

| Elevated (e.g., 65-120 °C) | Can significantly reduce reaction time and improve yield. rsc.orgacs.org | A reaction was completed in 17 hours at 65°C, compared to three days at a lower temperature. acs.org | |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation of the Cu(I) center to Cu(II). acs.org | Use of degassed solvents is a common practice to maintain the +1 oxidation state of copper. acs.org |

| Purification | Precipitation/Washing | Critical for isolating a pure product. | Rinsing with specific solvent mixtures (e.g., isopropanol/water) removes impurities. rsc.org |

Molecular Structure and Supramolecular Architecture Investigations

Coordination Geometry and Electronic Configuration of the Copper(I) Center

The copper(I) ion possesses a d¹⁰ electronic configuration, which typically favors a tetrahedral coordination environment. In the bis(1,10-phenanthroline)copper(I) cation, the coordination of two bidentate 1,10-phenanthroline (B135089) (phen) ligands to the central copper atom results in a four-coordinate complex.

Distorted Tetrahedral Geometry and D2d Symmetry Considerations

The geometry of the [Cu(phen)₂]⁺ cation is consistently described as a distorted tetrahedron. researchgate.netdoi.orgnih.gov This deviation from an ideal tetrahedral geometry is a consequence of the rigid nature of the phenanthroline ligands and the steric constraints imposed by the five-membered chelate rings formed upon coordination. The resulting structure often approximates D₂d symmetry. acs.orgnih.gov This pseudotetrahedral arrangement is a key feature of the Cu(I) state. Upon photoexcitation or oxidation to Cu(II), the complex undergoes a significant structural change, flattening towards a more planar geometry, which is crucial for its well-documented photochemical and photophysical properties. acs.orgnih.gov The steric hindrance provided by substituents on the phenanthroline ligands can further influence this geometry, hindering the flattening process. doi.orgacs.org

Analysis of Cu-N Bond Lengths and Intracomplex Distances

Detailed analysis of crystallographic data provides precise measurements of the bond lengths and angles within the coordination sphere. The Cu-N bond distances in bis(phenanthroline)copper(I) complexes are typically in the range of 2.0 to 2.1 Å. For instance, in the substituted complex bis(2,9-dimethyl-1,10-phenanthroline)copper(I) hydrogen squarate hemihydrate, the Cu-N bond lengths vary from 2.017 (2) to 2.059 (3) Å. doi.org Another study on a series of bis(2,9-dimethyl-1,10-phenanthroline)copper(I) salts reports a similar range of 2.027(5) to 2.053(5) Å. publish.csiro.au Theoretical calculations have determined an average Cu-N bond length of 2.06 Å for the Cu(I) state of the parent [Cu(phen)₂]⁺ complex. acs.orgnih.gov

The bond angles within the coordination sphere further quantify the distortion from ideal tetrahedral geometry. The intraligand N-Cu-N angles are constrained by the bite of the phenanthroline ligand and are typically acute, ranging from 81.0(2)° to 83.0(2)°. publish.csiro.au In contrast, the interligand N-Cu-N angles, which define the relationship between the two separate phenanthroline ligands, show a much wider variation, with reported values from 114.7(2)° to 135.2(2)°. publish.csiro.au This significant deviation from the ideal tetrahedral angle of 109.5° underscores the distorted nature of the CuN₄ core.

| Parameter | Typical Range / Value | Compound Example | Reference |

|---|---|---|---|

| Cu-N Bond Length | 2.017 - 2.059 Å | Cu(dmphen)₂·0.5H₂O | doi.org |

| Cu-N Bond Length | 2.027 - 2.053 Å | [Cu(dmphen)₂]Br·H₂O | publish.csiro.au |

| Cu-N Bond Length | 2.034 - 2.079 Å | [Cu(dmphen)₂]₂[Fe(CN)₅(NO)] | nih.gov |

| Intraligand N-Cu-N Angle | 81.0 - 83.0° | [Cu(dmphen)₂]X (X=Br, Cl, NO₃) | publish.csiro.au |

| Interligand N-Cu-N Angle | 114.7 - 135.2° | [Cu(dmphen)₂]X (X=Br, Cl, NO₃) | publish.csiro.au |

Ligand Conformation and Dihedral Angles within Bis(1,10-phenanthroline)copper(I) Structures

Reported values for this dihedral angle vary significantly. For example, the dihedral angle is 79.20 (12)° in Cu(dmphen)₂·0.5H₂O and 77.16 (4)° in [Cu(dmphen)₂]₂[Fe(CN)₅(NO)]. doi.orgnih.gov The profound impact of the crystalline environment is highlighted by the observation that the dihedral angle can be as large as 87° in Cu(2,9-dibutylphen)₂ but is reduced to 46° in Cu(phen)₂, a change attributed to strong intermolecular π-stacking interactions in the latter. nih.gov

Crystal Structure Analysis using Single-Crystal X-ray Diffraction Techniques

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these complexes. Numerous crystal structures of bis(1,10-phenanthroline)copper(I) salts have been determined, providing a wealth of detailed structural information.

For example, the crystal structure of bis(1,10-phenanthroline)copper(I) dichlorocuprate(I), [Cu(C₁₂H₈N₂)₂][CuCl₂], was determined to be in the monoclinic space group C12/c1, with unit cell parameters a = 19.709(3) Å, b = 14.830(3) Å, c = 15.208(3) Å, and β = 103.096(2)°. researchgate.net Another example, bis(2,9-dimethyl-1,10-phenanthroline)copper(I) bromide hydrate, crystallizes in the monoclinic P2₁/c space group with cell parameters a = 14.067(4) Å, b = 17.687(6) Å, c = 10.337(5) Å, and β = 91.04(3)°. publish.csiro.au These studies confirm the distorted tetrahedral coordination of the Cu(I) ion and provide the basis for analyzing the bond lengths, angles, and supramolecular interactions discussed herein.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| [Cu(phen)₂][CuCl₂] | Monoclinic | C12/c1 | a=19.709(3)Å, b=14.830(3)Å, c=15.208(3)Å, β=103.096(2)° | researchgate.net |

| [Cu(dmphen)₂]Br·H₂O | Monoclinic | P2₁/c | a=14.067(4)Å, b=17.687(6)Å, c=10.337(5)Å, β=91.04(3)° | publish.csiro.au |

| Cu(dmphen)₂·0.5H₂O | Monoclinic | P2₁/c | a=15.9664(10)Å, b=13.7530(9)Å, c=13.6231(9)Å, β=101.488(5)° | doi.org |

Supramolecular Interactions in the Solid State and Solution Phase

Beyond the primary coordination sphere, the [Cu(phen)₂]⁺ cation engages in various non-covalent interactions that are crucial in assembling the extended solid-state architecture. These supramolecular interactions include π–π stacking and hydrogen bonding, which influence the crystal packing and can even affect the geometry of the complex itself. nih.gov π–π stacking interactions between the aromatic phenanthroline ligands of adjacent cations are common, with centroid-centroid distances reported in the range of 3.512 Å to 3.859 Å. nih.gov These interactions can be of a face-to-face or offset nature and are a significant stabilizing force in the crystal lattice. nih.govnih.gov

Hydrogen Bonding Networks

Hydrogen bonds play a vital role in dictating the supramolecular assembly of bis(1,10-phenanthroline)copper(I) salts. Although the cation itself lacks strong hydrogen bond donors, the aromatic C-H groups on the phenanthroline ligands can act as weak donors, forming C-H···A interactions where A is an electronegative atom from a counter-anion or a solvent molecule.

These networks can be quite extensive. For instance, in the crystal structure of a mixed-valence Cu(I)/Cu(II) compound, O—H⋯O and C—H⋯O hydrogen bonds link anions, cations, and uncoordinated water molecules into a three-dimensional network. researchgate.net In complexes with anionic metal cyanides, such as [Cu(dmphen)₂]₂[Fe(CN)₅(NO)], weak C—H⋯N hydrogen bonds connect the cations to the anions. nih.gov Similarly, in structures containing halide or pseudohalide anions, C-H···Cl or C-H···N interactions help to organize the ions into higher-order structures, such as two-dimensional networks. nih.gov The presence and nature of these hydrogen-bonding networks are highly dependent on the specific counter-ion and any solvent molecules incorporated into the crystal lattice. nsf.gov

π-π Stacking Interactions and Aromatic Stacking Phenomena

The supramolecular assembly and crystalline structure of the Bis(1,10-phenanthroline)copper(1+) ion, [Cu(phen)₂]⁺, are significantly influenced by π-π stacking interactions. These non-covalent interactions occur between the aromatic phenanthroline ligands of adjacent complex ions. The flexibility of the [Cu(phen)₂]⁺ complex is evident in its crystalline state, where intermolecular π-stacking interactions can dictate the geometry of the copper coordination sphere. nih.govacs.org

In the ground state, the complex typically adopts a pseudo-tetrahedral geometry. However, crystal packing forces, particularly π-stacking, can induce a "flattening" of this structure. For instance, the dihedral angle between the two phenanthroline ligands in Cu(phen)₂ is reported to be as low as 46°, a significant deviation from an ideal tetrahedral geometry (90°). nih.govacs.org This distortion is attributed to the influence of these intermolecular aromatic interactions. In contrast, complexes with bulky substituents at the 2 and 9 positions of the phenanthroline rings, which sterically hinder close packing, can exhibit dihedral angles closer to the ideal tetrahedral value, such as 87° in Cu(2,9-dibutylphen)₂. nih.govacs.org

These stacking phenomena are a common feature in copper-phenanthroline complexes, with observed short interplanar distances between neighboring phenanthroline rings suggesting strong interactions. researchgate.net The typical geometry for such interactions is a parallel-displaced arrangement, which is slightly less stable than T-shaped C-H/π interactions but is a defining characteristic of the solid-state structure of many aromatic compounds. mdpi.com The energy of these interactions, though individually small (around 2 kJ mol⁻¹), collectively plays a crucial role in the formation of organized crystal structures. nih.gov

Photoinduced Structural Dynamics and Conformational Reorganization

The Bis(1,10-phenanthroline)copper(1+) ion is a prototypical example of a complex that undergoes significant and ultrafast structural changes upon absorbing light. This dynamic behavior is central to its photophysical and photochemical properties.

"Flattening" Distortion to Square-Planar-like Copper(II) Excited States

Upon photoexcitation, specifically through a metal-to-ligand charge transfer (MLCT) transition, the [Cu(phen)₂]⁺ ion experiences a dramatic structural reorganization. acs.orgacs.org In this process, an electron is transferred from the copper center's d-orbitals to the π* orbitals of a phenanthroline ligand. acs.orgnih.gov This formally oxidizes the copper(I) ion (with a 3d¹⁰ electronic configuration) to a copper(II) ion (3d⁹) in the excited state. osti.gov

This change in oxidation state induces a geometric rearrangement from the ground state's pseudo-tetrahedral (D₂d symmetry) structure to a flattened, pseudo-square planar (D₂ symmetry) geometry, which is more typical for Cu(II) complexes. acs.orgacs.orgnih.gov This phenomenon is described as a pseudo Jahn-Teller distortion. nih.govacs.orgnih.gov The entire flattening process is exceptionally rapid, occurring on a sub-picosecond to early picosecond timescale. acs.orgosti.gov For the related complex [Cu(dmp)₂]⁺, this motion has been estimated to have a time constant of approximately 660-675 femtoseconds. acs.orgrsc.org This ultrafast structural change is a key step in the excited-state decay pathway of the molecule. acs.org

| Complex | Oxidation State | Preferred Geometry | Calculated Dihedral Angle Change (Δ|θ₁|) Upon Oxidation | Energy Preference (ΔE) |

|---|---|---|---|---|

| Bis(1,10-phenanthroline)copper(1+) ion | Cu(I) | Tetrahedral | 18.4° | ~8 kcal/mol for Tetrahedral |

| Cu(II) | Pseudo-square Planar | ~12 kcal/mol for Pseudo-square Planar | ||

| Bis(1,10-phenanthroline-2-amine)copper(1+) ion | Cu(I) | Tetrahedral | 10.4° | ~8 kcal/mol for Tetrahedral |

| Cu(II) | Pseudo-square Planar | ~12 kcal/mol for Pseudo-square Planar | ||

| Bis(1,10-phenanthroline-2-acetamide)copper(1+) ion | Cu(I) | Tetrahedral | 14.3° | ~8 kcal/mol for Tetrahedral |

| Cu(II) | Pseudo-square Planar | ~12 kcal/mol for Pseudo-square Planar |

Influence of Steric Hindrance and Substituents on Structural Reorganization

The nature and position of substituents on the 1,10-phenanthroline ligands profoundly impact the photoinduced structural dynamics and the subsequent excited-state properties. Specifically, introducing bulky substituents at the 2 and 9 positions, adjacent to the nitrogen donor atoms, creates significant steric hindrance. acs.orgnih.gov

This steric strain has a critical effect: it hinders the flattening of the coordination sphere that occurs in the excited state. acs.orgnih.gov By impeding this structural reorganization, the bulky groups shield the transient Cu(II) center from the surrounding solvent molecules, which would otherwise facilitate rapid quenching of the excited state. acs.orgnih.gov The result of this steric hindrance is a dramatic enhancement of the excited-state lifetime (τ) and luminescence quantum yield (Φ). acs.orgnih.gov

| Complex | Luminescence Quantum Yield (Φ) | Excited-State Lifetime (τ) |

|---|---|---|

| [Cu(phen)₂]⁺ | Not luminescent | ~2 ps (S₁ state) acs.org |

| [Cu(dmp)₂]⁺ | 0.02% | ~55 ns |

| [Cu(dipp)₂]⁺ | 0.4% | 0.37 µs |

| [Cu(dsbtmp)₂]⁺ | 6.3% | 2.8 µs |

Advanced Spectroscopic and Photophysical Characterization

Electronic Absorption Spectroscopy of Bis(1,10-phenanthroline)copper(I)

The electronic absorption spectrum of bis(1,10-phenanthroline)copper(I) complexes is characterized by two principal types of transitions: intense ligand-centered (π → π*) transitions in the ultraviolet (UV) region and moderately intense metal-to-ligand charge transfer (MLCT) transitions in the visible region. nih.govacs.org

The absorption of light in the visible part of the spectrum by [Cu(phen)₂]⁺ and its derivatives is dominated by MLCT transitions. nih.gov These transitions involve the promotion of an electron from a filled d-orbital on the copper(I) center (which has a 3d¹⁰ electronic configuration in the ground state) to an empty π* orbital of the phenanthroline ligands. This process can be represented as Cu(I) → Cu(II) (3d⁹). nih.govosti.gov The energy and intensity of these MLCT bands are sensitive to the substituents on the phenanthroline ligands and the solvent environment.

For instance, the parent [Cu(phen)₂]⁺ complex exhibits an MLCT band around 444 nm. nih.govacs.org Introducing substituents at the 2 and 9 positions of the phenanthroline rings can significantly alter the electronic properties and steric hindrance around the copper center, thereby influencing the MLCT absorption. For example, the well-studied [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) shows a broad MLCT absorption with a maximum at 454 nm in dichloromethane. researchgate.net The position of the MLCT band is a key indicator of the energy of the excited state.

| Complex | Substituent | Solvent | λmax (nm) |

|---|---|---|---|

| [Cu(phen)₂]⁺ | None | Not Specified | 444 |

| [Cu(dmp)₂]⁺ | 2,9-dimethyl | Dichloromethane | 454 |

| [Cu(phen-2-amine)₂]⁺ | 2-amino | Not Specified | 434 |

| [Cu(phen-2-acetamide)₂]⁺ | 2-acetamide | Not Specified | 415 |

In the UV region of the electronic spectrum, bis(1,10-phenanthroline)copper(I) complexes display intense absorption bands. nih.govacs.org These are attributed to π → π* transitions localized on the aromatic system of the phenanthroline ligands. These transitions are generally of higher energy and have larger molar extinction coefficients compared to the MLCT bands. For the parent [Cu(phen)₂]⁺ complex, a strong π → π* band is observed at approximately 295 nm. nih.govacs.org Similar to the MLCT transitions, the position and intensity of these ligand-centered bands can be modulated by substitution on the phenanthroline rings.

| Complex | Substituent | Solvent | λmax (nm) |

|---|---|---|---|

| [Cu(phen)₂]⁺ | None | Not Specified | 295 |

| [Cu(phen-2-amine)₂]⁺ | 2-amino | Not Specified | 283 |

| [Cu(phen-2-acetamide)₂]⁺ | 2-acetamide | Not Specified | 286 |

Luminescence and Emission Spectroscopy

Upon photoexcitation into the MLCT band, bis(1,10-phenanthroline)copper(I) complexes can relax to the ground state via radiative pathways, resulting in luminescence. The emission properties, including quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment.

The photoluminescence quantum yield (Φ) is a measure of the efficiency of the emission process, while the excited-state lifetime (τ) indicates the average time the molecule spends in the excited state before returning to the ground state. For bis(1,10-phenanthroline)copper(I) complexes, these parameters are critically influenced by steric hindrance around the copper ion. The parent [Cu(phen)₂]⁺ is not luminescent at room temperature. acs.orgnih.gov However, the introduction of bulky substituents at the 2 and 9 positions of the phenanthroline ligands can lead to significant luminescence with long excited-state lifetimes. researchgate.netacs.orgnih.gov This is because the bulky groups inhibit the flattening distortion of the complex in the excited state, a non-radiative decay pathway. acs.orgmdpi.com

For example, [Cu(dmp)₂]⁺ exhibits a modest quantum yield of 0.02% and a lifetime of about 55 ns in dichloromethane. acs.org More sterically hindered complexes, such as [Cu(dsbtmp)₂]⁺ (dsbtmp = 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline), show a much higher quantum yield of 6.3% and a lifetime of 2.8 µs. acs.orgnih.gov

| Complex | Substituent | Φ (%) | τ (ns) |

|---|---|---|---|

| [Cu(phen)₂]⁺ | None | Not Luminescent | <10 |

| [Cu(dmp)₂]⁺ | 2,9-dimethyl | 0.02 | ~55 |

| [Cu(dipp)₂]⁺ | 2,9-diisopropyl | 0.4 | 370 |

| [Cu(dsbtmp)₂]⁺ | 2,9-di-sec-butyl-3,4,7,8-tetramethyl | 6.3 | 2800 |

The emission properties of bis(1,10-phenanthroline)copper(I) complexes are markedly affected by the solvent. In coordinating solvents, the excited state can be quenched, leading to a decrease in the luminescence quantum yield and lifetime. researchgate.netresearcher.life This quenching is often attributed to the formation of an exciplex, a five-coordinate excited-state complex with a solvent molecule. researchgate.net For instance, the emission of [Cu(dmp)₂]⁺ is significantly quenched in the presence of Lewis bases and coordinating solvents. researchgate.net

The emission spectra can also exhibit a shift in wavelength depending on the solvent polarity, a phenomenon known as solvatochromism. For [Cu(dmp)₂]⁺, the emission spectrum in acetonitrile is shifted to longer wavelengths compared to dichloromethane, indicating a greater stabilization of the excited state in the more polar solvent. researcher.lifewordpress.com

Matrix rigidity also plays a crucial role. In rigid environments, such as frozen solutions or polymer films, non-radiative decay pathways are often suppressed, leading to enhanced luminescence. For example, the quantum yield of some chiral copper(I) phenanthroline complexes can increase dramatically from around 1.5% in a dichloromethane solution to over 70% in a PMMA doping film. acs.org

A particularly interesting photophysical phenomenon observed in some bis(1,10-phenanthroline)copper(I) complexes is thermally activated delayed fluorescence (TADF). rsc.orgrsc.org In these systems, after initial excitation to the singlet MLCT state (¹MLCT), intersystem crossing to a nearby triplet MLCT state (³MLCT) can occur. If the energy gap between the ¹MLCT and ³MLCT states (ΔE(S₁–T₁)) is small enough, thermal energy from the surroundings can promote the molecule from the triplet state back to the singlet state (reverse intersystem crossing). rsc.orgrsc.orgresearchgate.net This repopulated singlet state can then decay radiatively, giving rise to fluorescence that is delayed in time relative to the prompt fluorescence.

This TADF mechanism allows for the harvesting of both singlet and triplet excitons, which is highly desirable for applications in organic light-emitting diodes (OLEDs). rsc.org The efficiency of TADF is strongly dependent on the ΔE(S₁–T₁) value and the spin-orbit coupling between the singlet and triplet states. rsc.orgrsc.org For some copper(I) complexes, this energy gap can be as small as 0.073 eV, facilitating efficient reverse intersystem crossing and leading to TADF. acs.org

Ultrafast Excited-State Dynamics

The study of the ultrafast excited-state dynamics of bis(1,10-phenanthroline)copper(1+) ([Cu(phen)₂]⁺) and its derivatives is crucial for understanding their potential in applications such as photocatalysis and photosensitizers. acs.orgnih.govacs.org Upon photoexcitation into the metal-to-ligand charge transfer (MLCT) band, the copper(I) center (d¹⁰ configuration) is formally oxidized to copper(II) (d⁹ configuration). acs.orgnih.govacs.orgacs.org This electronic redistribution initiates a series of rapid structural and electronic relaxation processes on the femtosecond to picosecond timescale. The ground state of [Cu(phen)₂]⁺ typically exhibits a pseudo-tetrahedral D₂d geometry. acs.orgnih.govacs.org However, the excited state favors a "flattened" pseudo-square planar D₂ geometry, characteristic of many Cu(II) complexes. acs.orgnih.govacs.org This photoinduced structural change, known as flattening, is a key feature of the excited-state dynamics of these complexes. acs.orgnih.govacs.org

Femtosecond time-resolved optical spectroscopy, including transient absorption (fs-TA) and fluorescence up-conversion, has been instrumental in elucidating the intricate dynamics of [Cu(phen)₂]⁺ and related complexes. acs.orgnih.gov These techniques allow for the direct observation of the evolution of the excited states with resolutions as high as 30 to 200 femtoseconds. acs.orgnih.govacs.org

In a typical fs-TA experiment, a "pump" pulse excites the molecule to the MLCT state, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes. By varying the delay time between the pump and probe pulses, a time-resolved spectrum is constructed, revealing the lifetimes of transient species and the kinetics of their interconversion. For instance, studies on the substituted complex [Cu(dmphen)₂]⁺ (dmphen = 2,9-dimethyl-1,10-phenanthroline) have utilized time-resolved absorption with 30 fs resolution to clearly distinguish spectral changes associated with the structural flattening from the subsequent intersystem crossing. acs.org

Fluorescence up-conversion is another powerful technique used to measure the dynamics of the initially excited singlet state (S₁). acs.org It has been used to measure the prompt fluorescence lifetime of photoexcited [Cu(dmphen)₂]⁺, providing insights into the earliest deactivation processes like internal conversion and intersystem crossing from the Franck-Condon state. acs.org The combination of these spectroscopic methods with quantum chemical calculations provides a comprehensive picture of the excited-state processes. acs.orgnih.govacs.org

Following MLCT excitation, the [Cu(phen)₂]⁺ complex undergoes several competing relaxation processes, primarily internal conversion (IC) and intersystem crossing (ISC). The initial excitation populates a higher-lying singlet MLCT state (Sₙ), which rapidly relaxes to the lowest-lying singlet excited state (S₁) via internal conversion, typically on a timescale of ~100 fs. nih.gov

From the S₁ state, two main pathways are available: structural rearrangement (flattening) and intersystem crossing to the triplet manifold (Tₙ). Time-resolved studies have successfully disentangled these processes. For [Cu(dmphen)₂]⁺, the structural flattening from the perpendicular D₂d geometry to the flattened D₂ structure in the S₁ state occurs with a time constant of approximately 0.8 picoseconds. acs.org This is followed by intersystem crossing from the S₁ state to the triplet state (T₁), which happens on a longer timescale of about 10 picoseconds. acs.org The clear separation of these timescales is a significant finding from ultrafast spectroscopy. acs.org

The efficiency of these pathways is highly dependent on the steric hindrance provided by substituents on the phenanthroline ligands. nih.govacs.org For the unsubstituted [Cu(phen)₂]⁺, the excited state deactivation is extremely fast, and the complex is non-luminescent at room temperature. nih.govacs.org This is attributed to a very efficient structural rearrangement that promotes non-radiative decay channels. In contrast, introducing bulky substituents at the 2 and 9 positions, as in [Cu(dmphen)₂]⁺, hinders the flattening distortion, leading to longer excited-state lifetimes and observable luminescence. nih.govacs.org This highlights how ligand design can be used to control the photophysical properties by influencing the rates of IC and ISC.

| Process | Typical Timescale | Compound Example | Reference |

| Internal Conversion (Sₙ → S₁) | ~100 fs | [Cu(NN)₂]⁺ systems | nih.gov |

| Structural Flattening (in S₁) | ~0.8 ps - 1.2 ps | [Cu(dmphen)₂]⁺ | acs.orgnih.gov |

| Intersystem Crossing (S₁ → T₁) | ~10 ps | [Cu(dmphen)₂]⁺ | acs.org |

With sufficiently high time resolution (~30 fs), it is possible to observe coherent nuclear motion, or wavepacket dynamics, in the excited state of these copper complexes. acs.org This phenomenon manifests as distinct oscillations superimposed on the transient absorption signal. acs.org The observation of such coherence demonstrates that the initially populated S₁ state has a well-defined potential energy surface and vibrational structure, even during its sub-picosecond lifetime before significant structural distortion occurs. acs.org

For [Cu(dmphen)₂]⁺, the observed oscillations in the femtosecond region are attributed to the coherent motion of the wavepacket generated by the pump pulse on the S₁ potential energy surface. acs.org Analysis of these oscillations, often aided by theoretical calculations like time-dependent density functional theory (TDDFT), allows for the assignment of specific vibrational modes. acs.org It has been concluded that the photoexcitation induces a₁ symmetry vibrations, which involve changes in the Cu-ligand bond length, and a b₁ symmetry vibration corresponding to the ligand-twisting motion. acs.org This twisting motion has the same symmetry as the flattening distortion, indicating that the vibrational modes initially excited are directly coupled to the reaction coordinate of the structural change. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Redox-Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. The bis(1,10-phenanthroline)copper(1+) ion, with its d¹⁰ electron configuration, is diamagnetic and therefore EPR silent. However, its redox-intermediate, the corresponding copper(II) complex, [Cu(phen)₂]²⁺, is paramagnetic (d⁹) and can be readily characterized by EPR. mtak.huresearchgate.net The formation of this Cu(II) species is central to the photophysical processes (via MLCT) and the electrochemical behavior of the complex.

EPR studies are often conducted to investigate the electronic structure and coordination environment of the Cu(II) center in these complexes. mtak.humdpi.com X-band CW-EPR spectra of Cu(II)-phenanthroline complexes typically provide information about the g-values and hyperfine coupling constants (A), which are sensitive to the geometry around the copper ion. For example, EPR spectra of the [Cu(phenO)]²⁺ complex (where phenO is 1,10-phenanthroline-1-N-oxide) in acidic solution could be simulated to yield spin Hamiltonian parameters (g_z = 2.330 and A_z = 157.7 x 10⁻⁴ cm⁻¹), providing insight into its coordination mode. mtak.hu

Redox Chemistry and Electron Transfer Mechanisms

Electrochemical Behavior and the Reversible Copper(I)/Copper(II) Redox Couple

The electrochemical identity of the bis(1,10-phenanthroline)copper system is defined by the reversible one-electron transfer between the copper(I) and copper(II) states. The Cu(I) complex typically features a pseudo-tetrahedral geometry, while the Cu(II) state favors a distorted square pyramidal or trigonal bipyramidal geometry. This structural reorganization upon redox change is a critical aspect of its function. The redox process is quasi-reversible, involving a fast, metal-centered electron transfer. nih.gov

The formal potential (E¹/²) of the [Cu(phen)₂]²⁺/[Cu(phen)₂]⁺ couple is a key parameter that is highly sensitive to its chemical environment. Factors such as the solvent, the nature of the counterion, and substitutions on the phenanthroline ligand can significantly alter this potential. For instance, the redox potential for phenanthroline complexes can vary over a wide range, typically between +200 mV and +1200 mV versus the Normal Hydrogen Electrode (NHE). nih.gov

Ligand modification is a primary tool for tuning the redox potential. The introduction of electron-withdrawing groups, such as fluorine atoms, on the phenanthroline rings makes the complex easier to reduce (a less negative reduction potential), which can enhance its activity as a chemical nuclease even without external reducing agents. nih.govnih.gov Conversely, modifying the phenanthroline ligand through oxidation can also shift the potential. nih.gov The solvent and counterions also play a role by stabilizing one oxidation state over the other, thereby shifting the equilibrium and the measured potential. nih.govresearchgate.net

| Complex | E_red (mV vs NHE) | E_ox (mV vs NHE) | E½ (mV vs NHE) | Conditions | Reference |

|---|---|---|---|---|---|

| [Cu(phen)₂OTf]⁺ | 190 | 340 | 265 | Aqueous solution | nih.gov |

| [Cu(5,6-epoxyphen)₂]²⁺ | - | - | 325 | Aqueous solution | nih.gov |

| [Cu(5,6-dionephen)₂]²⁺ | - | - | 343 | Aqueous solution | nih.gov |

| [Cu(dafo)₂]²⁺ | - | - | 1100 | Aqueous solution | nih.gov |

Photoinduced Electron Transfer Processes

Bis(1,10-phenanthroline)copper(I) complexes are known for their photophysical properties, which are dominated by metal-to-ligand charge transfer (MLCT) transitions. nih.gov Upon absorption of visible light, an electron is promoted from a copper-centered d orbital to a π* orbital of one of the phenanthroline ligands. nih.gov This photoexcitation transiently creates a copper(II) center and a phenanthroline radical anion, effectively forming an excited state, [Cuᴵᴵ(phen•⁻)(phen)]⁺. nih.gov

The excited state of [Cu(phen)₂]⁺ is subject to highly efficient non-radiative decay pathways, which act as intramolecular quenching mechanisms. The primary mechanism involves a significant structural rearrangement. The ground-state Cu(I) complex has a preferred pseudo-tetrahedral (D₂d) geometry, but the MLCT excited state, being formally a Cu(II) species, drives a drastic flattening of the coordination sphere towards a more square planar (D₂) geometry. nih.gov This large-scale geometric change provides a rapid deactivation channel, lowering the energy gap between the excited state and the ground state. nih.gov For the unsubstituted [Cu(phen)₂]⁺ complex, this process is so efficient that the complex is not luminescent at room temperature. acs.org Steric hindrance, introduced by bulky substituents at the 2 and 9 positions of the phenanthroline ligands, can impede this flattening motion, thereby reducing the quenching efficiency and increasing the excited-state lifetime. nih.govacs.org

The MLCT excited state of copper-phenanthroline complexes is a potent redox agent, capable of engaging in electron transfer with external molecules. The excited complex can act as both an oxidizing and a reducing agent. For example, the photoexcited [Cu(phen)₂]²⁺ complex can oxidize substrates like DNA in a deoxygenated environment. researchgate.net In this process, the excited complex accepts an electron from the DNA molecule, leading to oxidative damage. Such photoinduced electron transfer (PET) reactions are fundamental to the use of these complexes as photosensitizers in various chemical transformations. researchgate.net

Reactive Oxygen Species (ROS) Generation Mechanisms (Associated with Copper(II) Intermediates)

A key feature of the copper-phenanthroline system is its ability to generate reactive oxygen species (ROS), which is responsible for its nuclease and anticancer activities. nih.gov This process typically involves the copper(II) form of the complex and is initiated by the reduction of [Cu(phen)₂]²⁺ to [Cu(phen)₂]⁺ by a biological reductant, such as glutathione (B108866) or ascorbic acid. nih.govnih.gov The resulting Cu(I) complex can then react with molecular oxygen or, more commonly, hydrogen peroxide (H₂O₂) to produce highly reactive radicals. nih.govmdpi.com

The primary mechanism for ROS production by this system is a Fenton-like reaction. In the classical Fenton reaction, iron(II) reacts with hydrogen peroxide to generate a hydroxyl radical (•OH). The copper-phenanthroline complex catalyzes a similar process:

[Cu(phen)₂]⁺ + H₂O₂ → [Cu(phen)₂]²⁺ + •OH + OH⁻

This reaction generates the hydroxyl radical, one of the most potent oxidizing agents known, which can readily attack and damage biological macromolecules like DNA. nih.govnih.gov The generation of •OH has been confirmed through electron spin resonance (ESR) spin-trapping experiments. nih.govmdpi.com The phenanthroline ligand plays a crucial role by tuning the electronic and structural properties of the copper ion, enhancing its reactivity with H₂O₂ compared to uncomplexed copper ions. mdpi.comsemanticscholar.org This catalytic cycle, involving reduction of Cu(II) by a reductant followed by oxidation of the resulting Cu(I) by H₂O₂ to produce ROS, underlies the potent biological activity of these complexes. nih.govnih.gov

Kinetics and Thermodynamics of Redox Reactions Involving Bis(1,10-phenanthroline)copper(I)

The redox chemistry of the bis(1,10-phenanthroline)copper(I) ion, [Cu(phen)₂]⁺, is a cornerstone of its function in various chemical and biological systems. The kinetics and thermodynamics of its electron transfer reactions are dictated by both the inherent properties of the copper center and the surrounding phenanthroline ligands.

The Cu²⁺/Cu⁺ redox wave for phenanthroline complexes is known to occur between 200 and 1200 mV versus the Normal Hydrogen Electrode (NHE), with the specific potential depending on the substituents on the ligand. For the unsubstituted [Cu(phen)₂]²⁺ complex, the reduction wave for the Cu²⁺ to Cu⁺ transition is observed at 190 mV, and the corresponding oxidation wave occurs at 340 mV. nih.gov These processes are characteristic of a rapid, metal-centered, quasi-reversible electrochemical reaction. nih.gov

Kinetic studies have been performed on the oxidation of [Cu(phen)₂]⁺ by various oxidizing agents. One notable example is its reaction with hydrogen peroxide (H₂O₂). Investigations into this reaction have shown that the hydroxyl radical (•OH) is not formed directly from the reaction between [Cu(phen)₂]⁺ and H₂O₂. osti.gov Instead, the kinetics and stoichiometry suggest a mechanism that proceeds through an intermediate, possibly a copper-hydrogen peroxide complex. osti.gov This intermediate then reacts with other species in the solution. osti.gov The ability of copper-phenanthroline complexes to activate H₂O₂ is a key aspect of their use as artificial nucleases for DNA cleavage. nih.gov

The oxidation of [Cu(phen)₂]⁺ has also been studied with other oxidants, such as aminopolycarboxylatocobalt(III) complexes, providing further insight into its electron transfer behavior. acs.org The rate of these reactions is influenced by factors including the nature of the oxidant and the solvent environment. For instance, kinetic investigations have been carried out in both aqueous solutions and within sodium dodecyl sulfate micelles, demonstrating the impact of the microenvironment on the reaction rate. acs.org

The thermodynamics of the [Cu(phen)₂]²⁺/⁺ redox couple are significantly influenced by the coordination geometry preferences of the copper ion in its two oxidation states. The Cu(I) ion, with its d¹⁰ electron configuration, favors a pseudo-tetrahedral geometry. nih.gov Upon oxidation to Cu(II) (a d⁹ ion), there is a preference for a five-coordinate geometry, such as trigonal bipyramidal or square pyramidal, or a pseudo-square planar arrangement. nih.govnih.gov This change in preferred coordination number and geometry between the two oxidation states has profound implications for the thermodynamics and kinetics of electron transfer. nih.gov

Table 1: Electrochemical Data for the [Cu(phen)₂]²⁺/⁺ Couple

| Parameter | Value | Reference Electrode |

|---|---|---|

| Reduction Potential (E_pc) | 190 mV | NHE |

| Oxidation Potential (E_pa) | 340 mV | NHE |

Electron Transfer Self-Exchange Rate Constants and Their Determinants

The electron transfer self-exchange reaction is a fundamental process in redox chemistry, representing the transfer of an electron between two identical species in different oxidation states. For the bis(1,10-phenanthroline)copper couple, this reaction is represented as:

[Cu(phen)₂]⁺ + [Cu(phen)₂]²⁺ ⇌ [Cu(phen)₂]²⁺ + [Cu(phen)₂]⁺

The rate constant for this self-exchange (k₁₁) is a critical parameter that reflects the intrinsic barrier to electron transfer. For the [Cu(phen)₂]⁺/²⁺ couple, this rate is relatively slow, on the order of 10⁰–10² M⁻¹s⁻¹. nih.gov One reported value for the self-exchange rate constant is 5 x 10¹ M⁻¹s⁻¹. chegg.com

The primary determinant of this sluggish rate is the significant structural reorganization required upon electron transfer. nih.govacs.org As dictated by Marcus theory, the rate of electron transfer is inversely related to the reorganization energy (λ), which is the energy required to change the geometry of the initial state to that of the final state without electron transfer occurring. wikipedia.orglibretexts.org This reorganization energy has two components: an inner-sphere component (λᵢ) related to changes in bond lengths and angles within the complex, and an outer-sphere component (λₒ) related to the rearrangement of solvent molecules. libretexts.org

For the [Cu(phen)₂]⁺/²⁺ system, the inner-sphere reorganization energy is particularly large. nih.gov This is due to the distinct geometric preferences of the Cu(I) and Cu(II) ions. [Cu(phen)₂]⁺ exists in a pseudo-tetrahedral (D₂d) geometry, which is optimal for the d¹⁰ configuration of Cu(I). nih.gov However, the d⁹ Cu(II) ion in [Cu(phen)₂]²⁺ favors a more planar or five-coordinate geometry to satisfy the Jahn-Teller effect. nih.gov The transition between these two disparate geometries requires significant energy, leading to a large reorganization energy and consequently, a slow electron self-exchange rate. nih.gov

This principle is clearly illustrated by comparing the self-exchange rate of [Cu(phen)₂]⁺/²⁺ with that of its sterically hindered analogue, bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) ([Cu(dmp)₂]⁺/²⁺). The methyl groups in the 2 and 9 positions of the phenanthroline ligand in the dmp complex sterically prevent the planarization required for an optimal Cu(II) geometry. This forces the Cu(II) complex to adopt a geometry that is closer to the tetrahedral preference of the Cu(I) state. acs.org This "entatic state" or rack-induced geometry reduces the structural changes needed for electron transfer, thereby lowering the reorganization energy. As a result, the electron self-exchange rate constant for the [Cu(dmp)₂]⁺/²⁺ couple is on the order of 10⁴ M⁻¹s⁻¹, which is several orders of magnitude faster than that of the unsubstituted phenanthroline complex. chegg.comacs.org

Table 2: Comparison of Electron Self-Exchange Rate Constants for Copper-Phenanthroline Complexes

| Complex Couple | Self-Exchange Rate Constant (k₁₁) (M⁻¹s⁻¹) | Key Determinant |

|---|---|---|

| [Cu(phen)₂]⁺/²⁺ | 5 x 10¹ chegg.com | Large geometric reorganization (tetrahedral ↔ planar/5-coordinate) nih.gov |

| [Cu(dmp)₂]⁺/²⁺ | ~10⁴ chegg.com | Steric hindrance reduces geometric change, lowering reorganization energy acs.org |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used extensively to model the properties of copper(I) complexes. DFT is employed to determine the ground state geometry and electronic structure, while TD-DFT is used to calculate excited-state properties, including absorption spectra. acs.orgbohrium.com For [Cu(phen)₂]⁺, calculations are often performed using hybrid functionals like PBE0, which provide a good balance between accuracy and computational cost. acs.org

DFT calculations accurately predict that in its ground state, the [Cu(phen)₂]⁺ ion adopts a pseudo-tetrahedral geometry with D₂d symmetry. acs.org The average Cu-N bond length calculated by DFT is approximately 2.06 Å, which is in good agreement with experimental observations. acs.org

The UV-Vis absorption spectrum of the complex is characterized by two main features: intense π → π* transitions located in the UV region, which are localized on the phenanthroline ligands, and a less intense, broad metal-to-ligand charge transfer (MLCT) band in the visible region. acs.orgnih.gov This MLCT transition involves the transfer of an electron from the copper-centered d orbitals to the π* orbitals of the phenanthroline ligands, transiently creating a [Cu(II)(phen•⁻)(phen)]⁺ species. acs.org TD-DFT calculations have been successful in reproducing the experimental spectra, accurately predicting the positions of both the π → π* and MLCT bands. acs.org A comparison between experimental and calculated MLCT band maxima for [Cu(phen)₂]⁺ and its derivatives shows strong agreement. acs.org

| Compound | Experimental MLCT Band Maximum (cm⁻¹) | Calculated MLCT Band Maximum (cm⁻¹) |

|---|---|---|

| Bis-Cu(I)-phenanthroline | 22,679 | 22,522 |

| Bis-Cu(I)-phenanthroline-2-amine | 23,040 | Not Reported |

| Bis-Cu(I)-phenanthroline-2-acetamide | 24,099 | Not Reported |

Data sourced from ACS Omega. acs.org

Upon photoexcitation into the MLCT band, the [Cu(phen)₂]⁺ complex undergoes a significant structural rearrangement. acs.org The transient [Cu(II)] species favors a square planar coordination. This leads to a geometric flattening of the complex from its initial D₂d symmetry towards a D₂ geometry. acs.org This process is described as a second-order pseudo-Jahn-Teller distortion. acs.org

Theoretical modeling can trace the dynamics of this structural change. Studies on the related [Cu(dmphen)₂]⁺ (dmphen = 2,9-dimethyl-1,10-phenanthroline) complex have shown that this flattening is a two-step process. rsc.org It begins with a rapid, solvent-independent component on a timescale of about 110 femtoseconds, driven by the intrinsic pseudo-Jahn-Teller instability. rsc.org This is followed by a slower component, taking approximately 1.2 picoseconds, which involves the movement of solvent molecules and the rotation of ligand substituents. rsc.org The extent of this flattening can be influenced by bulky substituents on the phenanthroline ligands; steric hindrance can prevent the complex from achieving a fully planar geometry, which in turn significantly affects its excited-state lifetime and luminescent properties. acs.orgnih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations are used to model the dynamic behavior of the complex and its interaction with the surrounding environment over time.

To accurately capture the behavior of [Cu(phen)₂]⁺ in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. rsc.org In this approach, the copper complex itself is treated with a high level of quantum mechanical theory (QM), while the surrounding solvent molecules are treated using classical molecular mechanics (MM). This method allows for the study of explicit solute-solvent interactions without the prohibitive computational cost of treating the entire system quantum mechanically.

QM/MM simulations have been crucial in elucidating the role of the solvent in the excited-state dynamics of these complexes. rsc.org For instance, in a donor solvent like acetonitrile, simulations have revealed a mutual interplay where solvent molecules approach the copper center, influencing the rotation of the methyl substituents in [Cu(dmphen)₂]⁺ and facilitating the slow component of the structural flattening. rsc.orgresearchgate.net These computational studies provide a detailed, molecular-level understanding of how the solvent environment can mediate the photoinduced structural changes that are key to the complex's function in applications like photocatalysis. rsc.org

Theoretical Analysis of Spin-Orbit Coupling and Singlet-Triplet Gaps

The luminescence properties of [Cu(phen)₂]⁺ complexes, including phenomena like thermally activated delayed fluorescence (TADF), are governed by the interplay between singlet (S₁) and triplet (T₁) excited states. Theoretical calculations are vital for understanding the key parameters that control these processes, namely the energy gap between the S₁ and T₁ states (ΔE(S₁-T₁)) and the strength of the spin-orbit coupling (SOC) between them. nih.gov

A small singlet-triplet gap and significant SOC are prerequisites for efficient intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are fundamental to TADF. DFT and TD-DFT calculations can predict these parameters. nih.gov Studies have shown that the functionalization of the phenanthroline ligands can dramatically alter both the molecular symmetry and the electronic structure, which in turn influences the SOC. nih.gov Highly symmetric molecules may exhibit very low S₁/T₁ spin-orbit coupling, making them poor emitters. nih.gov By introducing asymmetry or linking the phenanthroline ligands, it is possible to block the flattening motion and enhance SOC, thereby designing complexes with more favorable photophysical properties. nih.gov

Prediction and Rationalization of Mechanochromic Behavior

Mechanochromism is a phenomenon where a material changes color in response to a mechanical stimulus. Theoretical modeling has been used to predict and explain the potential of [Cu(phen)₂]⁺ derivatives as mechanophores—molecular units that are responsive to mechanical force. nih.govresearchgate.net

By applying a simulated external force to the complex in DFT calculations, researchers can model how mechanical pulling deforms the molecule's structure and influences its electronic properties. acs.orgnih.gov For a derivative like bis-Cu(I)-phenanthroline-2-acetamide, simulations predict that applying an external force along the acetamide (B32628) groups will induce a flattening of the complex's pseudo-tetrahedral geometry. nih.gov This forced structural change directly alters the energy of the molecular orbitals involved in the MLCT transition. researchgate.net

TD-DFT calculations on these deformed geometries predict an observable shift in the MLCT absorption band to lower energies (a red shift) as the applied force increases. researchgate.netacs.org This computationally predicted change in the absorption spectrum provides a clear rationalization for the compound's mechanochromic behavior. acs.org

| Applied Force (nN) | Calculated MLCT State 1 (cm⁻¹) | Calculated MLCT State 2 (cm⁻¹) | Calculated MLCT State 3 (cm⁻¹) |

|---|---|---|---|

| 0.0 | 20,930 | 23,880 | 27,271 |

| 0.1 | 20,968 | 23,753 | 27,124 |

| 0.2 | 20,808 | 23,363 | 26,739 |

| 0.3 | 20,409 | 22,729 | 26,050 |

| 0.4 | 19,686 | 21,938 | 25,164 |

| 0.5 | 18,713 | 20,930 | 24,035 |

| 0.6 | 17,422 | 19,763 | 22,729 |

This table shows the predicted shift of the three lowest-energy MLCT bands for bis-Cu(I)-phenanthroline-2-acetamide under increasing external force, as calculated by TD-DFT. Data sourced from ACS Omega. acs.orgnih.gov

Correlation of Theoretical Predictions with Experimental Observations

Computational chemistry provides powerful tools for predicting and understanding the electronic structure and spectroscopic properties of transition metal complexes like the bis(1,10-phenanthroline)copper(1+) ion, often denoted as [Cu(phen)₂]⁺. Theoretical models, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to complement and interpret experimental findings. The correlation between these theoretical predictions and experimental observations is crucial for validating the computational models and gaining deeper insights into the molecule's behavior.

Research has demonstrated a strong correlation between theoretical calculations and experimental data for [Cu(phen)₂]⁺ and its derivatives. nih.gov One of the key areas of comparison is the prediction of electronic absorption spectra, specifically the Metal-to-Ligand Charge Transfer (MLCT) bands that are characteristic of this complex. nih.govacs.org

DFT calculations have been successfully used to probe the photophysical properties of [Cu(phen)₂]⁺ complexes. nih.gov For instance, TD-DFT calculations can predict the UV-vis spectra for the complex in different geometries. nih.govacs.org Studies show that the calculated spectra for the Cu(I) complex in a D₂d tetrahedral geometry are consistent with experimentally observed UV-vis spectra. nih.gov

A direct comparison between the experimentally measured and TD-DFT calculated MLCT bands for the parent [Cu(phen)₂]⁺ complex and related derivatives highlights this correlation. The experimental UV-vis spectrum for the unsubstituted complex shows a characteristic π → π* transition band and an MLCT band. acs.org Specifically, one report identifies the experimental MLCT band at 22,522 cm⁻¹ (444 nm). acs.org Computational models have been able to reproduce this feature with reasonable accuracy. For a series of related bis-Cu(I)-phenanthroline complexes, the calculated MLCT bands align well with the experimental values, validating the theoretical approach. nih.govacs.org

The table below presents a comparison of experimental and calculated spectroscopic data for the bis(1,10-phenanthroline)copper(1+) ion and a closely related derivative to illustrate the correlation.

| Compound | Experimental MLCT Band (cm⁻¹) | Calculated MLCT Band (cm⁻¹) (TD-DFT) | Reference |

|---|---|---|---|

| Bis(1,10-phenanthroline)copper(1+) ion | 22,679 | - | nih.govacs.org |

| Bis(1,10-phenanthroline)copper(1+) ion | 22,522 | - | acs.org |

| Bis-Cu(I)-phenanthroline-2-acetamide | 24,099 | 20,930 (State 1) | nih.govacs.org |

| Bis-Cu(I)-phenanthroline-2-acetamide | - | 23,880 (State 2) | nih.govacs.org |

| Bis-Cu(I)-phenanthroline-2-acetamide | - | 27,271 (State 3) | nih.govacs.org |

Beyond spectroscopic properties, theoretical models also accurately predict geometric parameters. For example, DFT calculations confirm that the tetrahedral geometry is the preferred conformation for the Cu(I) state of [Cu(phen)₂]⁺, while a pseudo-square planar geometry is favored in the Cu(II) oxidation state. nih.govacs.org This theoretical finding is consistent with the structural changes inferred from experimental studies of related copper phenanthroline complexes. nih.gov The flexibility of the [Cu(phen)₂]⁺ complex and the influence of substituents on its geometry have been observed experimentally in the crystalline state and are well-reproduced by computational methods. nih.gov The agreement between calculated structural parameters and those determined by methods like X-ray diffraction provides further evidence of the predictive power of the theoretical models. nih.gov

Advanced Research Applications and Emerging Areas

Photocatalysis and Photoredox Applications

Organic Synthesis Transformations and Reaction Mechanisms

[Cu(phen)₂]⁺ and its derivatives have been successfully employed as photoredox catalysts in several important organic reactions, including atom transfer radical addition (ATRA) and polymerization (ATRP), as well as various carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.

A key transformation enabled by this copper complex is Atom Transfer Radical Polymerization (ATRP) . In a notable example, bis(1,10-phenanthroline)copper(I) was used to catalyze the polymerization of methyl methacrylate (B99206) (MMA) under visible light irradiation from a simple blue LED. The proposed mechanism involves the initial photoexcitation of the Cu(I) complex to its excited state, Cu(I)*. This excited species then undergoes oxidative quenching by an alkyl bromide initiator, generating a propagating radical and the corresponding Cu(II)-Br complex. This process establishes the ATRP equilibrium, allowing for controlled polymerization with low polydispersity indexes. The efficiency of this process can be further enhanced by the addition of a co-catalyst like triethylamine (B128534) (TEA), which facilitates the regeneration of the active Cu(I) species. acs.org

Another significant application is in Atom Transfer Radical Addition (ATRA) reactions. Derivatives of [Cu(phen)₂]⁺ have been shown to be effective catalysts for the addition of alkyl halides across alkenes. The general mechanism for these photoredox catalytic cycles involves the excitation of the copper(I) complex by visible light. The excited complex then transfers an electron to a suitable radical precursor, initiating the radical addition process. The specific electronic properties of the excited state, particularly whether the excitation is to the LUMO or higher unoccupied molecular orbitals (LUMO+1, LUMO+2), can significantly influence the catalytic activity. rsc.org

Furthermore, substituted bis(1,10-phenanthroline)copper(I) complexes have been utilized in various C-C and C-N bond-forming reactions . These transformations are crucial in the synthesis of complex organic molecules and pharmaceutical intermediates. The versatility of the copper catalyst allows for the development of mild and efficient protocols for these coupling reactions. acs.org

The general photoredox mechanism for [Cu(phen)₂]⁺-catalyzed reactions can be summarized as follows:

Photoexcitation: The [Cu(phen)₂]⁺ complex absorbs a photon of visible light, promoting an electron to a higher energy level and forming the excited state, [Cu(phen)₂]⁺*.

Electron Transfer: The excited complex can then act as a potent single-electron donor, reducing a substrate molecule and generating a radical intermediate. In this process, the copper center is oxidized from Cu(I) to Cu(II).

Substrate Reaction: The generated radical intermediate undergoes the desired chemical transformation.

Catalyst Regeneration: The resulting [Cu(phen)₂]²⁺ species is then reduced back to the catalytically active [Cu(phen)₂]⁺ state by a sacrificial electron donor, completing the catalytic cycle.

Solar Energy Conversion Systems, including Dye-Sensitized Solar Cells (DSSCs)

The favorable redox properties of the [Cu(phen)₂]⁺/[Cu(phen)₂]²⁺ couple have made it a promising component in dye-sensitized solar cells (DSSCs). In these devices, the copper complex can function as a redox mediator in the electrolyte, facilitating the regeneration of the photo-oxidized dye and transporting charge to the counter electrode.

Research has demonstrated that DSSCs employing bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) as a redox mediator can achieve high photovoltaic performance. For instance, a cell sensitized with the organic dye LEG4 exhibited a power conversion efficiency of 8.3% with a remarkably high open-circuit potential exceeding 1.0 V under standard illumination conditions. researchgate.net The copper-based electrolyte showed higher diffusion coefficients and faster dye regeneration kinetics compared to the commonly used cobalt tris(bipyridine) redox couple. researchgate.net

Further studies have explored tailoring the molecular architecture of bis(1,10-phenanthroline) copper complexes to optimize their performance in DSSCs. By introducing various substituents on the phenanthroline ligands, the electrochemical and optical properties of the complexes can be fine-tuned. For example, a DSSC utilizing [Cu(2-tolyl-1,10-phenanthroline)₂]⁺/²⁺ as the redox shuttle showed a significant improvement in power conversion efficiency compared to cells with conventional cobalt-based and iodide/triiodide electrolytes. acs.org The key to high efficiency lies in achieving an optimal balance between fast dye regeneration, efficient mass transport, and favorable electron transfer kinetics at both the photoanode and the counter electrode. acs.org

Solid-state dye-sensitized solar cells (ssDSCs) have also benefited from the use of copper phenanthroline complexes. In these devices, the copper complex acts as a solid hole-transporting material (HTM). Remarkably, ssDSCs fabricated with bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) have achieved power conversion efficiencies of over 8%. uni-regensburg.de More advanced systems using a related copper complex, [Cu(tmby)₂]²⁺/⁺ (where tmby is 4,4',5,5'-tetramethyl-2,2'-bipyridine), have pushed the efficiency of ssDSCs to a record 11.0%. nih.gov

Development of Electrochemical Sensors for Analytical Applications

The redox activity of the bis(1,10-phenanthroline)copper(1+) ion and its derivatives makes them excellent candidates for the development of electrochemical sensors. These sensors can be designed to detect a variety of analytes through changes in the electrochemical signals of the copper complex upon interaction with the target molecule.

One area of application is in biosensing . For example, a novel electrochemical DNA biosensor has been developed using [Cu(phen)₂]²⁺. In this system, the copper complex serves a dual role as both an electrochemical indicator and an anchor for immobilizing probe DNA onto a graphene-modified glassy carbon electrode. The sensor demonstrated high selectivity, being able to distinguish between complementary DNA, single-base mismatched DNA, and non-complementary DNA. It exhibited a linear response to the concentration of the target DNA over a wide range with a low detection limit of 1.99 x 10⁻¹³ M. researchgate.net

Derivatives of 1,10-phenanthroline (B135089) have also been employed as redox mediators in amperometric biosensors. For instance, 1,10-phenanthroline-5,6-dione (B1662461) has been used in the development of a glucose biosensor. The phenanthroline derivative facilitates electron transfer between the enzyme glucose oxidase and the electrode surface. Such a sensor was able to detect glucose with a detection limit of 37.4 µM, showcasing its potential for monitoring blood glucose levels. acs.org

Furthermore, a novel poly(diaquabis(1,10-phenanthroline)copper(II)chloride) complex has been used to modify a glassy carbon electrode for the determination of the antibiotic amoxicillin (B794) in pharmaceutical and biological samples. This sensor demonstrated good performance for the detection of amoxicillin. researchgate.net

The analytical performance of these sensors is often characterized by their sensitivity, selectivity, linear range, and detection limit, as summarized in the table below for representative examples.

| Sensor Type | Analyte | Key Performance Metric | Reference |

| DNA Biosensor | Complementary DNA | Detection Limit: 1.99 x 10⁻¹³ M | researchgate.net |

| Amperometric Biosensor | Glucose | Detection Limit: 37.4 µM | acs.org |

| Voltammetric Sensor | Amoxicillin | Not specified | researchgate.net |

Integration into Advanced Materials and Polymer Systems

The incorporation of bis(1,10-phenanthroline)copper(1+) ion into larger molecular architectures and polymer systems has led to the development of advanced materials with unique responsive properties. These materials find applications in areas such as stress sensing and optoelectronics.

Design of Single-Molecule Mechanochromic Indicators

A burgeoning area of research is the development of mechanochromic materials, which change their color in response to mechanical stress. The bis(1,10-phenanthroline)copper(1+) ion has been identified as a promising candidate for the design of single-molecule mechanochromic indicators. acs.orgnih.govresearchgate.netresearchgate.netulisboa.ptacs.orgnih.gov

In a detailed study, a series of [Cu(phen)₂]⁺ complexes, including the parent bis-Cu(I)-phenanthroline and its derivatives, were synthesized and their response to mechanical pulling was investigated using density functional theory (DFT) calculations. nih.gov The results predicted that applying a mechanical force to a polymer chain containing the bis-Cu(I)-phenanthroline-2-acetamide complex would induce a significant shift in its metal-to-ligand charge transfer (MLCT) band in the visible spectrum. nih.govresearchgate.net This spectral shift corresponds to a visible color change.

The mechanism of this mechanochromic response is based on the deformation of the tetrahedral geometry around the copper(I) center upon stretching. This flattening of the complex alters its electronic structure and, consequently, its absorption spectrum. The table below summarizes the calculated shift in the MLCT band for the bis-Cu(I)-phenanthroline-2-acetamide complex under an applied force. nih.gov

| Applied Force (nN) | Wavenumber of MLCT Band 1 (cm⁻¹) | Wavenumber of MLCT Band 2 (cm⁻¹) | Wavenumber of MLCT Band 3 (cm⁻¹) |

| 0.0 | 20,930 | 23,880 | 27,271 |

| 0.1 | 20,830 | 23,760 | 27,150 |

| 0.2 | 20,620 | 23,520 | 26,860 |

| 0.3 | 20,290 | 23,150 | 26,400 |

| 0.4 | 19,830 | 22,630 | 25,750 |

| 0.5 | 19,200 | 21,920 | 24,880 |

| 0.6 | 18,340 | 20,950 | 23,720 |

This theoretical and experimental work demonstrates the feasibility of using transition metal complexes like [Cu(phen)₂]⁺ as mechanophores in polymeric systems, opening up new possibilities for creating materials that can visually indicate stress and damage. nih.govresearchgate.net

Exploration in Optoelectronic Devices and Flexible Electronics